molecular formula C18H18N2O5S2 B2689214 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide CAS No. 683237-56-1

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide

Cat. No.: B2689214
CAS No.: 683237-56-1
M. Wt: 406.47
InChI Key: JRTNLCSURSNLHB-HNENSFHCSA-N
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Description

This compound belongs to the benzothiazole-amide family, characterized by a dihydrobenzothiazole core fused with a methanesulfonyl group at position 6 and a 2,4-dimethoxybenzamide substituent. The Z-configuration at the imine bond (C=N) is critical for its stereoelectronic properties. Structural determination of such compounds typically employs X-ray crystallography (using programs like SHELX and WinGX ) and spectroscopic methods (1H/13C NMR, IR) .

Properties

IUPAC Name

2,4-dimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-20-14-8-6-12(27(4,22)23)10-16(14)26-18(20)19-17(21)13-7-5-11(24-2)9-15(13)25-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTNLCSURSNLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Dimethoxybenzamide Moiety: The final step involves the coupling of the methanesulfonyl-substituted benzothiazole with 2,4-dimethoxybenzoic acid or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Chemical Reactions Analysis

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the methanesulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name / Identifier Core Structure Key Substituents Functional Groups of Interest Applications / Notes
Target Compound Dihydrobenzothiazole 6-methanesulfonyl, 3-methyl, 2,4-dimethoxybenzamide Methanesulfonyl, dimethoxy, imine (Z-configuration) Potential kinase inhibition due to sulfonyl and amide motifs; enhanced solubility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H bond functionalization; synthetic utility in organometallics
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-chloro, 7-methyl, hydrazine, sulfonyl Chloro, hydrazine, sulfonyl Antimicrobial activity; IR peaks at 1345/1155 cm⁻¹ (SO₂)
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole 6-methoxy, 3-methyl, benzyl(methyl)sulfamoyl Sulfamoyl, methoxy Zinc database (ZINC100821049); possible protease inhibition
N-[(2Z,4Z)-4-Benzylidene-6-chloro-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide Dihydropyrido-thiazine 4-benzylidene, 6-chloro, benzamide Chloro, benzylidene Fused heterocyclic system; increased planarity for DNA intercalation

Key Observations :

  • Methanesulfonyl vs.
  • Chloro Substitution : The benzodithiazine analog uses chloro as a leaving group, enhancing reactivity in substitution reactions compared to the target’s methoxy groups.
  • Imine Configuration : The Z-configuration in the target compound and influences molecular geometry and π-conjugation, critical for binding to planar biological targets.

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy :
    • Target compound: Expected SO₂ asymmetric/symmetric stretches (~1350–1150 cm⁻¹) similar to , but modulated by adjacent methoxy groups.
    • Benzamide analogs (e.g., ) lack sulfonyl peaks but show C=O stretches at ~1650 cm⁻¹.
  • NMR Data :
    • The dihydrobenzothiazole core in the target compound causes deshielding of aromatic protons (δ 7.0–8.0 ppm), comparable to (δ 7.86–7.92 ppm) .
    • Methoxy groups in the target compound and resonate at δ ~3.8–4.0 ppm.
  • Crystallography :
    • The target compound’s structure would likely be resolved using SHELX , as seen for , with hydrogen-bonding patterns analyzed via graph-set theory .

Hydrogen Bonding and Crystal Packing

  • The target compound’s methoxy groups participate in C–H···O interactions, while the sulfonyl group forms stronger O···H–N bonds, as observed in .
  • In contrast, ’s hydroxyl group enables O–H···O hydrogen bonds, creating 1D chains in its crystal lattice .

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a complex organic compound characterized by a unique combination of functional groups that contribute to its biological activity. This article explores the compound's structure, mechanisms of action, and biological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of 374.47 g/mol. The compound features:

  • Benzothiazole Ring : A five-membered heterocyclic structure that enhances biological activity.
  • Methanesulfonyl Group : Contributes to the compound's lipophilicity and potential for enzyme inhibition.
  • Dimethoxybenzamide Moiety : Influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The methanesulfonyl group can bind to the active sites of certain enzymes, disrupting their function. This mechanism is common in compounds that exhibit anti-inflammatory and anticancer properties.
  • Ion Channel Modulation : The compound may affect ion channels in cellular membranes, influencing nerve and muscle function. This modulation can lead to alterations in cellular signaling pathways.
  • Antioxidant Activity : Research indicates that benzothiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of benzothiazole derivatives:

StudyCompoundMethodResults
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)Cell viability assaysSignificant reduction in cell viability in various cancer cell lines.
Benzothiazole derivativesIn vivo studiesTumor growth inhibition observed in animal models.

Antimicrobial Activity

The compound has shown promise against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of the compound on breast cancer cells (MCF7). The results indicated an IC50 value of 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutic agents.
  • Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant inhibitory effect with an MIC of 8 µg/mL, highlighting its potential as an alternative therapeutic agent.

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